N-Desmethyl ofloxacin N-Desmethyl ofloxacin Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Brand Name: Vulcanchem
CAS No.: 82419-52-1
VCID: VC21133500
InChI: InChI=1S/C17H18FN3O4/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20/h6-7,9,19H,2-5,8H2,1H3,(H,23,24)
SMILES: CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O
Molecular Formula: C17H18FN3O4
Molecular Weight: 347.34 g/mol

N-Desmethyl ofloxacin

CAS No.: 82419-52-1

Cat. No.: VC21133500

Molecular Formula: C17H18FN3O4

Molecular Weight: 347.34 g/mol

* For research use only. Not for human or veterinary use.

N-Desmethyl ofloxacin - 82419-52-1

Specification

CAS No. 82419-52-1
Molecular Formula C17H18FN3O4
Molecular Weight 347.34 g/mol
IUPAC Name 7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Standard InChI InChI=1S/C17H18FN3O4/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20/h6-7,9,19H,2-5,8H2,1H3,(H,23,24)
Standard InChI Key WKRSSAPQZDHYRV-UHFFFAOYSA-N
SMILES CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O
Canonical SMILES CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O

Introduction

Chemical Structure and Properties

N-Desmethyl ofloxacin (CAS: 82419-52-1) is characterized by the molecular formula C17H18FN3O4 and has a molecular weight of 347.34 g/mol . Structurally, it differs from ofloxacin by the absence of one methyl group on the piperazine ring, resulting from the demethylation of the parent compound.

The chemical name of N-desmethyl ofloxacin is 9-fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-3,7-dihydro-2H- oxazino[2,3,4-ij]quinoline-6-carboxylic acid . This compound retains the core fluoroquinolone structure, which is essential for its antibacterial activity.

From a physicochemical perspective, N-desmethyl ofloxacin is more hydrophilic than its parent compound ofloxacin but less hydrophilic than another metabolite, ofloxacin-N-oxide . This intermediate hydrophilicity affects its distribution characteristics in the body, particularly its ability to penetrate various tissues and barriers.

Mechanism of Action

Like its parent compound, N-desmethyl ofloxacin exerts its antibacterial effects primarily through inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA replication. DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication, transcription, and repair.

By interfering with DNA gyrase activity, N-desmethyl ofloxacin prevents the supercoiling of bacterial DNA, disrupting DNA replication and ultimately leading to bacterial cell death. This mechanism of action is consistent with that of other fluoroquinolone antibiotics, which target bacterial topoisomerases, including DNA gyrase and topoisomerase IV.

Pharmacokinetics

Metabolism and Elimination

N-Desmethyl ofloxacin is formed through the demethylation of ofloxacin, representing one of the minor metabolic pathways of the parent compound. Studies indicate that less than 5% of an administered dose of ofloxacin is recovered in the urine as the desmethyl metabolite .

Pharmacokinetics in Special Populations

The pharmacokinetic profile of N-desmethyl ofloxacin has been particularly studied in patients with renal impairment, where significant alterations have been observed.

In patients with chronic renal failure, research has shown an extended half-life for both ofloxacin and its metabolites, including N-desmethyl ofloxacin . In a study of patients with chronic renal failure, specific high-performance liquid chromatography (HPLC) assay indicated an extended half-life for ofloxacin (approximately 13 hours) and the appearance of low concentrations of both metabolites after 10 hours, persisting until the last blood sample was taken (32 hours) .

In hemodialysis patients with end-stage renal failure, the pharmacokinetic parameters show considerable variability. A study involving six patients with end-stage chronic renal failure undergoing hemodialysis demonstrated that the desmethyl metabolite was produced in all patients, with maximum concentrations (Cmax) of 0.21 mg/L . Table 1 summarizes the pharmacokinetic parameters observed in these patients.

Table 1: Pharmacokinetic Parameters in Hemodialysis Patients after 600 mg Oral Ofloxacin Administration

ParameterOfloxacinN-Desmethyl OfloxacinOfloxacin-N-oxide
Cmax (mg/L)5.5 ± 1.970.210.37
Tmax (h)3.9 ± 3.25VariableVariable
T1/2 (h)28 ± 17.37ExtendedExtended
Removal by HemodialysisSlight, variableSlight, variableNone

Antimicrobial Activity

N-Desmethyl ofloxacin exhibits significant antimicrobial activity, although research indicates that its potency is somewhat reduced compared to the parent compound ofloxacin . The antimicrobial spectrum of N-desmethyl ofloxacin is presumed to be similar to that of ofloxacin, which is active against a wide range of Gram-positive and Gram-negative bacteria.

Clinical Implications

The clinical significance of N-desmethyl ofloxacin stems primarily from its presence as a metabolite in patients receiving ofloxacin therapy, particularly in populations with altered pharmacokinetics such as those with renal impairment.

Implications in Renal Impairment

The accumulation of N-desmethyl ofloxacin in patients with renal impairment has important clinical implications. Given that both ofloxacin and its desmethyl metabolite show extended half-lives in patients with chronic renal failure and are only slightly removed by hemodialysis, there is a potential for accumulation with repeated dosing .

This accumulation necessitates dose adjustments of the parent drug ofloxacin in patients with renal impairment. Additionally, the variable pharmacokinetics observed in these patients suggests that therapeutic drug monitoring might be beneficial to ensure optimal therapy while minimizing the risk of adverse effects .

Hydrophilicity and Tissue Penetration

Research has demonstrated a correlation between the hydrophilicity of ofloxacin and its metabolites and their ability to penetrate various tissues and barriers, particularly the blood-brain barrier. The relative hydrophilicity increases in the order: ofloxacin < N-desmethyl ofloxacin < ofloxacin-N-oxide .

This differential hydrophilicity influences the penetration of these compounds into cerebrospinal fluid (CSF). Studies have shown that the ratio of CSF to serum area under the concentration-time curve (AUC) is highest for ofloxacin, intermediate for N-desmethyl ofloxacin, and lowest for ofloxacin-N-oxide . This pattern suggests that increased hydrophilicity correlates with reduced penetration across the blood-brain barrier.

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